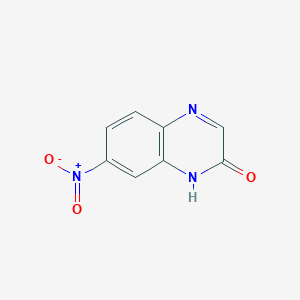

7-Nitro-2(1H)-quinoxalinone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFPSDSDMLFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567147 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-96-4 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 7-Nitro-2(1H)-quinoxalinone from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 7-Nitro-2(1H)-quinoxalinone from o-Phenylenediamine

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug development.[1] Among these, 7-Nitro-2(1H)-quinoxalinone serves as a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. This guide provides a comprehensive, field-tested methodology for the synthesis of 7-Nitro-2(1H)-quinoxalinone, starting from the readily available and inexpensive reagent, o-phenylenediamine. The presented two-step synthetic pathway is optimized for high regioselectivity and robust, scalable yields. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in pharmaceutical sciences due to its ability to interact with various biological targets.[1] The introduction of a nitro group and an oxo functional group, as in 7-Nitro-2(1H)-quinoxalinone, further enhances its utility as a versatile building block for creating novel therapeutic agents.[2] Traditional synthesis of substituted quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3][4] However, achieving specific substitution patterns, such as the 7-nitro derivative, requires a more nuanced strategy to avoid the formation of undesired regioisomers.

This guide details a highly efficient and regioselective two-step synthesis. The strategy involves an initial cyclocondensation to form the quinoxalin-2(1H)-one core, followed by a directed electrophilic nitration. This approach circumvents the regioselectivity issues associated with starting from 4-nitro-o-phenylenediamine, which often yields a mixture of products that are difficult to separate.[2][5]

Part 1: Synthetic Strategy & Mechanistic Overview

The chosen synthetic pathway proceeds in two distinct, high-yielding steps:

-

Step 1: Cyclocondensation. o-Phenylenediamine is reacted with glyoxylic acid monohydrate in methanol. This reaction forms the core heterocyclic structure, quinoxalin-2(1H)-one (which exists in tautomeric equilibrium with quinoxalin-2-ol).

-

Step 2: Regioselective Electrophilic Nitration. The quinoxalin-2(1H)-one intermediate is subsequently nitrated using a mixture of fuming nitric acid and glacial acetic acid. This specific reagent combination preferentially directs the nitro group to the C7 position of the quinoxaline ring.

The rationale for this sequence is rooted in controlling the regiochemical outcome. The electron-donating nature of the amine group in o-phenylenediamine would lead to a mixture of isomers if nitration were attempted first. By forming the quinoxalinone ring system, the electronic properties of the benzene ring are altered, allowing for a highly selective nitration at the C7 position, which is meta to the deactivating amide group and activated by the fused pyrazine ring system.[2][5]

Caption: High-level overview of the two-step synthesis.

Part 2: Experimental Protocols & Field Insights

The following protocols are presented as self-validating systems, incorporating expected observations and characterization data to confirm the successful transformation at each stage.

Section 2.1: Synthesis of Quinoxalin-2(1H)-one (Intermediate 2)

This step involves the cyclocondensation reaction between o-phenylenediamine and glyoxylic acid. The reaction is typically straightforward and results in the precipitation of the product from the reaction mixture.

Step-by-Step Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.2 g (0.11 mol) of glyoxylic acid monohydrate in 85 mL of methanol.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a solution of 10.8 g (0.10 mol) of o-phenylenediamine in 40 mL of methanol. The slow addition is crucial to control the initial exotherm.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. A precipitate will form as the reaction proceeds.

-

Product Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with water to remove any unreacted glyoxylic acid and other water-soluble impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to a constant weight. A yield of approximately 12.0 g (89%) is expected.[2][6]

Field Insights & Causality:

-

Solvent Choice: Methanol is an effective solvent for both reactants and facilitates the precipitation of the product upon formation, driving the reaction to completion.

-

Temperature Control: Starting the reaction at 0 °C helps to moderate the initial rate of reaction and prevent the formation of side products.

Self-Validation (Characterization of Intermediate 2):

-

Appearance: White crystalline solid.

-

Melting Point: 269-270 °C (Literature: 268-270 °C).[2]

-

¹H NMR (200 MHz, DMSO-d₆): δ 12.4 (s, 1H, NH), 8.16 (s, 1H, H3), 7.76 (d, 1H, J=8.0 Hz, H8), 7.53 (t, 1H, J=8.0 Hz, H6), 7.26 (m, 2H, H5 and H7).[2][6]

-

¹³C NMR (50 MHz, DMSO-d₆): δ 154.9, 151.6, 132.0, 131.8, 130.7, 128.8, 123.2, 115.7.[2]

Section 2.2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone (Target Molecule 3)

This step requires careful handling of fuming nitric acid. The reaction regioselectively installs a nitro group at the C7 position.

Step-by-Step Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask, suspend 3.0 g (20.5 mmol) of quinoxalin-2(1H)-one (2) in 85 mL of glacial acetic acid. Stir the suspension at room temperature.

-

Nitrating Agent Addition: Prepare the nitrating agent by slowly adding 0.9 mL of fuming nitric acid to 5 mL of glacial acetic acid in a separate container, preferably in an ice bath to dissipate heat.

-

Reaction Initiation: Add the prepared nitrating solution dropwise to the stirred suspension of quinoxalin-2(1H)-one over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.

-

Reaction Progression: Stir the resulting mixture at room temperature for 24 hours.

-

Product Isolation: After 24 hours, reduce the solvent volume under vacuum. Add 85 mL of water to the residue and stir for 1 hour at room temperature to precipitate the product fully.

-

Purification & Drying: Collect the precipitate by vacuum filtration and wash thoroughly with water. Dry the pale yellow solid under vacuum. A yield of approximately 2.51 g (65%) is expected.[5][6]

Field Insights & Causality:

-

Nitrating System: The use of fuming nitric acid in glacial acetic acid is a moderately strong nitrating system that is effective for this substrate. Glacial acetic acid serves as a solvent and protonates the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.[2]

-

Regioselectivity: The directing effects of the heterocyclic ring system favor electrophilic substitution at the C6 and C7 positions. The C7 position is electronically favored in this specific system, leading to high regioselectivity.[2]

-

Safety: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Self-Validation (Characterization of Product 3):

-

Appearance: Pale yellow solid.

-

Melting Point: 273-274 °C (Literature: 273-276 °C).[2]

-

¹H NMR (200 MHz, DMSO-d₆): δ 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6).[2][6]

-

¹³C NMR (50 MHz, DMSO-d₆): δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2.[2]

Part 3: Data Summary & Workflow Visualization

Quantitative Data Summary

| Parameter | Step 1: Quinoxalin-2(1H)-one Synthesis | Step 2: 7-Nitro-2(1H)-quinoxalinone Synthesis |

| Starting Material | o-Phenylenediamine (1) | Quinoxalin-2(1H)-one (2) |

| Key Reagent | Glyoxylic Acid Monohydrate | Fuming Nitric Acid |

| Solvent | Methanol | Glacial Acetic Acid |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 hour | 24 hours |

| Typical Scale (Starting) | 10.8 g (0.10 mol) | 3.0 g (20.5 mmol) |

| Expected Yield | ~12.9 g (89%) | ~2.5 g (65%) |

| Product MW | 146.15 g/mol | 191.15 g/mol [7] |

Experimental Workflow Diagram

Caption: Detailed step-by-step workflow for the synthesis.

Conclusion

The two-step presented in this guide is a reliable, scalable, and highly regioselective method. By first constructing the quinoxalinone core and then performing a directed nitration, this pathway effectively overcomes the common challenge of isomeric mixture formation. The detailed protocols, coupled with mechanistic insights and expected characterization data, provide researchers with a robust framework for producing this valuable chemical intermediate with high purity and in good yield. This methodology serves as a foundational technique for further exploration into the rich medicinal chemistry of quinoxalinone derivatives.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(23), 7799.

-

El-Malah, A. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.

-

Heravi, M. M., et al. (2009). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2010(2), 278-287.

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.

-

Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(3), 55-61.

-

do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1459-1463.

-

do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.

-

Wang, C., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 35917-35921.

-

do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.

-

AChemBlock. (n.d.). 7-Nitro-2(1H)-quinoxalinone 95%.

-

Nagaraju, G., et al. (2024). Synthesis of Unique Quinoxaline Compounds and Their Analgesic Activity. International Journal of Biology, Pharmacy and Allied Sciences, 13(4), 1954-1964.

-

ChemicalBook. (n.d.). 7-NITRO-2(1H)-QUINOXALINONE.

-

Kaur, H., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(9), 5035-5056.

-

Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(15), 5859.

-

ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.

-

Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.

-

ChemScene. (n.d.). 7-Nitro-2(1H)-quinoxalinone.

Sources

An In-depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone (CAS: 89898-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2(1H)-quinoxalinone is a key heterocyclic compound built upon the privileged quinoxalinone scaffold. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and known biological significance, with a focus on its role as a versatile intermediate in drug discovery. While this specific molecule is often a precursor to more complex derivatives, understanding its core characteristics is fundamental for its application in medicinal chemistry. This document synthesizes available data to offer field-proven insights for researchers engaged in the development of novel therapeutics.

Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry

The quinoxalinone core, a fusion of a benzene ring and a pyrazin-2(1H)-one ring, is a prominent heterocyclic motif in modern drug discovery.[1] Its rigid, planar structure provides a unique framework for interacting with a variety of biological targets. Consequently, quinoxalinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxalinone ring system allows for extensive functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

7-Nitro-2(1H)-quinoxalinone (Figure 1) is a significant derivative, with the electron-withdrawing nitro group at the 7-position influencing the electronic properties of the entire molecule.[4] This substitution can modulate the compound's reactivity and its potential as a pharmacophore. This guide will delve into the technical details of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 7-Nitro-2(1H)-quinoxalinone is essential for its handling, characterization, and derivatization.

General Properties

| Property | Value | Source(s) |

| CAS Number | 89898-96-4 | [5] |

| Molecular Formula | C₈H₅N₃O₃ | [5] |

| Molecular Weight | 191.14 g/mol | [5] |

| Appearance | Yellow to khaki solid | [1] |

| Melting Point | 275-276 °C | [1][6] |

Tautomerism

7-Nitro-2(1H)-quinoxalinone exists in tautomeric equilibrium with its enol form, 7-nitroquinoxalin-2-ol. The keto form (quinoxalinone) is generally the more stable tautomer.[7] The synthesis and characterization data available often pertain to this equilibrium mixture or the closely related precursor, with the understanding that the two forms are readily interconvertible.

Spectroscopic Characterization

-

¹H NMR (200 MHz, DMSO-d₆): δ 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.16 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 1H, J=2.0, 9.0 Hz, H6), 7.95 (d, 1H, J=9.0 Hz, H5).[8]

-

¹³C NMR (50 MHz, DMSO-d₆): δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2.[8]

-

FT-IR (ATR, cm⁻¹): 1667 (C=O), 1620, 1518 (NO₂), 1347 (NO₂), 898, 752.[8]

-

Mass Spectrometry (ESI-MS): m/z 190.0 [M-H]⁻.[8]

Synthesis of 7-Nitro-2(1H)-quinoxalinone

The synthesis of 7-Nitro-2(1H)-quinoxalinone is typically achieved through a multi-step process starting from readily available o-phenylenediamine. A common and effective route involves the initial synthesis of the quinoxalin-2-ol core, followed by regioselective nitration.[8]

Synthesis Workflow

Detailed Experimental Protocol (for 7-nitroquinoxalin-2-ol)

This protocol is adapted from a reported multi-gram synthesis.[8]

Step 1: Synthesis of Quinoxalin-2-ol

-

To a suspension of o-phenylenediamine in methanol at 0 °C, add a solution of glyoxylic acid monohydrate in methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The resulting precipitate is filtered, washed with cold methanol, and dried to yield quinoxalin-2-ol.

Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol

-

Suspend quinoxalin-2-ol in glacial acetic acid at room temperature.

-

Slowly add a solution of fuming nitric acid in glacial acetic acid to the suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Stir the residue in water for 1 hour, then filter and wash with water to obtain 7-nitroquinoxalin-2-ol as a pale yellow solid.[8]

Note: The product of this reaction, 7-nitroquinoxalin-2-ol, is the direct precursor and tautomer of 7-Nitro-2(1H)-quinoxalinone. For many applications, this product can be used directly.

Biological Activity and Therapeutic Potential

While specific biological data for 7-Nitro-2(1H)-quinoxalinone is limited, the broader class of nitro-quinoxalinone derivatives has shown significant promise in several therapeutic areas. The 7-nitro substitution is a key feature in many of these active compounds.

Aldose Reductase Inhibition

Several novel series of nitro-quinoxalinone derivatives have been synthesized and evaluated as aldose reductase inhibitors.[9] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. One study highlighted that active compounds displayed an 8-nitro group, with IC₅₀ values ranging from 1.54 to 18.17 μM.[9] This suggests that the nitro-substituted quinoxalinone scaffold is a promising starting point for the development of new treatments for diabetic complications.

Anticancer Activity

Quinoxaline derivatives are well-established as a class of potent anticancer agents.[2][4][10] The mechanism of action is often multifaceted and can involve:

-

Inhibition of Tyrosine Kinases: Some quinoxalinone derivatives have been designed as analogs of approved anticancer drugs like lenvatinib and sorafenib, targeting VEGFR-2.[11]

-

Topoisomerase II Inhibition: Certain quinoxaline-based compounds have shown potent and selective anticancer activity by inhibiting topoisomerase II, an essential enzyme for DNA replication, leading to apoptosis.[4]

-

Induction of Apoptosis: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death through various cellular pathways.[10]

While direct IC₅₀ values for 7-Nitro-2(1H)-quinoxalinone against cancer cell lines are not widely reported, the presence of the nitro group at the 7-position has been shown in some series to influence anticancer activity, although its effect can be context-dependent.[4]

Structure-Activity Relationship (SAR) Insights

For quinoxalinone derivatives, the substitution pattern on the benzene ring significantly impacts biological activity. The electron-withdrawing nature of the nitro group at the 7-position can influence the molecule's interaction with target proteins. In some studies on quinoxaline derivatives, electron-withdrawing groups have been shown to be critical for activity.[3] However, in other series, their presence can either enhance or decrease potency depending on the specific target and the other substituents on the molecule.[4][10] This highlights the importance of empirical testing in drug development programs utilizing this scaffold.

Safety and Handling

Detailed toxicological data for 7-Nitro-2(1H)-quinoxalinone is not extensively documented. However, based on safety data for related compounds, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

-

Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature).

Conclusion and Future Perspectives

7-Nitro-2(1H)-quinoxalinone is a valuable heterocyclic compound with a strategic position in medicinal chemistry. Its synthesis from readily available starting materials and the potential for diverse biological activities make it an attractive scaffold for further investigation. While much of the currently available biological data is on its derivatives, the core structure of 7-Nitro-2(1H)-quinoxalinone provides a solid foundation for the design and synthesis of novel therapeutic agents. Future research should focus on a more detailed biological characterization of this specific compound to fully elucidate its potential and to guide the development of next-generation quinoxalinone-based drugs.

References

- A novel, non-acid series of nitroquinoxalinone derivatives was synthesized and tested for their inhibitory activity against aldose reductase as targeting enzyme. All active compounds displayed an 8-nitro group, and showed significant activity in IC50 values ranging from 1.54 to 18.17 μM. Among them 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), exhibited the strongest aldose reductase activity with an IC50 value of 1.

- Amaral, D. N. do, Alves, F. R. de Sá, Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(9), 1639–1643.

- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (Source: NIH)

- El-Adl, K., Sakr, H. M., Yousef, R. G., Mehany, A. B. M., Abulkhair, H. S., & Eissa, I. H. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (Source: PMC - PubMed Central)

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (Source: PubMed)

- 7-nitro-2(1h)-quinoxalinone(89898-96-4) 1 h nmr. (Source: ChemicalBook)

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (Source: PMC - PubMed Central)

- 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock. (Source: AChemBlock)

- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (Source: ScienceDirect)

- 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone. (Source: ChemScene)

- 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4. (Source: ChemicalBook)

- 7-Nitro-2(1H)-quinoxalinone,97%. (Source: Acmec Biochemical)

- 2(1H)-Quinoxalinone | CAS#:1196-57-2 | Chemsrc. (Source: Chemsrc)

- Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. (Source: PubMed)

- Quinoxalinones Based Aldose Reductase Inhibitors: 2D and 3D-QSAR Analysis. (Source: PubMed)

- Bekhit, A. A., & Abdel-Aziem, T. (2000).

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (Source: PubMed)

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Overview of the structure-activity relationship (SAR) of quinoxaline...

- 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (Source: SpectraBase)

- 7-Nitro-2(1H)-quinoxalinone CAS#:89898-96-4_上海阿拉丁生化科技股份有限公司. (Source: 化学加)

- Specifica on - Amadis Chemical. (Source: Amadis Chemical)

- 7-Nitro-2(1h)-quinoxalinone|-范德生物科技公司. (Source: BIOFOUNT)

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (Source: MDPI)

- 2(1H)-Quinoxalinone | C8H6N2O | CID 14526. (Source: PubChem)

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (Source: PMC)

- Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (Source: Royal Society of Chemistry)

- New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (Source: PubMed)

- 2(1H)-Quinoxalinone, 3-methyl- - the NIST WebBook. (Source: National Institute of Standards and Technology)

- FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline derv

- Common Solvents Used in Organic Chemistry: Table of Properties. (Source: Master Organic Chemistry)

Sources

- 1. 89898-96-4[7-Nitro-2(1H)-quinoxalinone 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]

- 6. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]

- 7. scialert.net [scialert.net]

- 8. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthonix, Inc > 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone [synthonix.com]

An In-depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone (C₈H₅N₃O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2(1H)-quinoxalinone, a heterocyclic compound with the molecular formula C₈H₅N₃O₃, is a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it belongs to a class of compounds known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitro group at the 7-position significantly influences the molecule's electronic properties, reactivity, and biological interactions, making it a subject of considerable interest in the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of 7-Nitro-2(1H)-quinoxalinone, detailing its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of 7-Nitro-2(1H)-quinoxalinone

The synthesis of 7-Nitro-2(1H)-quinoxalinone is typically achieved through a regioselective nitration of the parent quinoxalin-2-ol. The following protocol is a reliable method for its preparation, starting from the readily available o-phenylenediamine.[1][2]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Quinoxalin-2-ol

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol.

-

Addition of Reactant: Slowly add a solution of o-phenylenediamine (1 equivalent) in methanol to the cooled glyoxylic acid solution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Isolation: The product, quinoxalin-2-ol, will precipitate as a white crystalline solid. Collect the solid by filtration and wash with water. This product is typically of high purity and can be used in the next step without further purification.

Step 2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone

-

Reaction Setup: In a round-bottom flask, suspend quinoxalin-2-ol (1 equivalent) in glacial acetic acid at room temperature.

-

Nitrating Agent Preparation: In a separate flask, carefully prepare a solution of fuming nitric acid in glacial acetic acid.

-

Nitration Reaction: Slowly add the nitrating solution to the suspension of quinoxalin-2-ol.

-

Reaction Time: Stir the resulting mixture at room temperature for 24 hours.

-

Work-up: After 24 hours, remove the glacial acetic acid by evaporation under reduced pressure. To the residue, add water and stir for 1 hour at room temperature.

-

Isolation and Purification: Collect the resulting pale yellow solid by filtration and wash thoroughly with water to yield 7-Nitro-2(1H)-quinoxalinone.[1]

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent in the nitration step is crucial for controlling the reaction's regioselectivity. The conditions are optimized to favor nitration at the C7 position of the quinoxalinone ring. The slow addition of the nitrating agent at room temperature helps to manage the exothermic nature of the reaction and prevent the formation of dinitro- or other over-nitrated byproducts.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 7-Nitro-2(1H)-quinoxalinone.

Physicochemical and Spectroscopic Properties

The accurate characterization of 7-Nitro-2(1H)-quinoxalinone is essential for its use in further research and development. Below is a summary of its key physicochemical and spectroscopic data.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₃ | [3] |

| Molecular Weight | 191.14 g/mol | [4] |

| Appearance | Pale yellow to khaki solid | [1][4] |

| Melting Point | 273-276 °C | [1][4] |

| CAS Number | 89898-96-4 | [3] |

| pKa (Predicted) | 7.85 ± 0.70 | [4] |

Spectroscopic Data

The structural elucidation of 7-Nitro-2(1H)-quinoxalinone is confirmed through various spectroscopic techniques.

| Technique | Data | Source |

| ¹H NMR | (200 MHz, DMSO-d₆) δ (ppm): 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6) | [1] |

| ¹³C NMR | (50 MHz, DMSO-d₆) δ (ppm): 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2 | [1][5] |

| FT-IR | ν (cm⁻¹): 1667 (C=O), 1620, 1518 (NO₂ asymmetric), 1347 (NO₂ symmetric), 898, 752 | [1][2] |

| ESI-MS | m/z: 190.0 [M-H]⁻ | [5] |

Self-Validating System: The combination of these spectroscopic data provides a robust confirmation of the structure. The ¹H NMR shows the characteristic signals for the quinoxalinone core and the specific splitting pattern arising from the nitro substitution. The ¹³C NMR confirms the number of unique carbon environments. The FT-IR spectrum clearly indicates the presence of the carbonyl and nitro functional groups. Finally, the mass spectrometry data is consistent with the expected molecular weight.

Chemical Reactivity

The chemical reactivity of 7-Nitro-2(1H)-quinoxalinone is largely dictated by the interplay between the electron-deficient pyrazine ring, the lactam functionality, and the strongly electron-withdrawing nitro group on the benzene ring.

Influence of the Nitro Group: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.[6] However, its strong electron-withdrawing nature activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[7] This makes positions ortho and para to the nitro group susceptible to attack by nucleophiles, provided a suitable leaving group is present.

Reactivity of the Quinoxalinone Core:

-

N-Alkylation/Acylation: The nitrogen atom at the 1-position (N1) is nucleophilic and can be readily alkylated or acylated under basic conditions.

-

Reactions at C3: The C3 position of the quinoxalinone ring is susceptible to various functionalization reactions.[8]

-

Conversion to 2-chloro-7-nitroquinoxaline: The hydroxyl group of the lactam can be converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃).[1] This 2-chloro derivative is a versatile intermediate for introducing various nucleophiles at the C2 position.[1]

Reactivity Diagram

Caption: Key reactivity pathways of 7-Nitro-2(1H)-quinoxalinone.

Biological Activities and Potential Applications

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and its nitro-substituted derivatives are of particular interest.

Aldose Reductase Inhibition

Several studies have identified quinoxalinone derivatives as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway.[9][10] Overactivation of this pathway under hyperglycemic conditions is implicated in the long-term complications of diabetes. While specific studies on 7-Nitro-2(1H)-quinoxalinone are limited, related nitro-substituted quinoxalinones have shown significant inhibitory activity.[10] The mechanism of inhibition likely involves key interactions with amino acid residues in the active site of the enzyme. Molecular docking studies on similar compounds suggest that the quinoxalinone core and its substituents can form hydrogen bonds and hydrophobic interactions within the binding pocket.[11]

Aldose Reductase Inhibition Pathway

Caption: Inhibition of the polyol pathway by targeting aldose reductase.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[12][13] These include the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][2][14] Several quinoxaline-based compounds have been designed as VEGFR-2 inhibitors.[1][14]

Furthermore, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10][15][16] This can occur through various pathways, including the mitochondrial-dependent pathway, which involves the activation of caspases.[10][15] While the specific anticancer mechanism of 7-Nitro-2(1H)-quinoxalinone is not yet fully elucidated, the broader class of nitro-substituted quinoxalines shows promise in this area. It is important to note that in some studies, bromo-substituted quinoxalines have shown better anticancer activity than their nitro-counterparts, suggesting that the nature of the substituent on the quinoxaline ring is a critical determinant of biological activity.[14]

Conclusion

7-Nitro-2(1H)-quinoxalinone is a versatile heterocyclic compound with a rich chemistry and significant potential in medicinal applications. Its synthesis is well-established, and its structure has been thoroughly characterized by modern spectroscopic methods. The presence of the nitro group imparts unique reactivity and is a key feature for its biological activity, particularly in the context of aldose reductase inhibition and anticancer research. While further studies are needed to fully elucidate its mechanisms of action and to explore its full therapeutic potential, 7-Nitro-2(1H)-quinoxalinone remains a valuable scaffold for the design and development of novel bioactive molecules. This guide serves as a foundational resource for researchers aiming to harness the potential of this intriguing compound.

References

-

Amaral, D. N. do, Alves, F. R. de S., Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]

-

Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]

-

Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

-

Zhang, L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. PubMed. [Link]

-

IJRAR. (N.D.). MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. IJRAR. [Link]

-

Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]

-

Cai, H., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. PubMed. [Link]

-

PubChem. (N.D.). 7-nitro-1,2-dihydroquinoxalin-2-one. PubChem. [Link]

-

PubChem. (N.D.). 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one. PubChem. [Link]

-

El-Adl, K., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. PubMed. [Link]

-

El-Sayed, N. N. E., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. [Link]

-

El-Sayed, N. N. E., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. [Link]

-

Liu, H., et al. (2025). Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. PubMed. [Link]

-

Abad, A., et al. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. PubMed. [Link]

-

Ahmed, H. E. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

-

Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]

-

Unknown. (N.D.). Nucleophilic Substitution Reactions. Unknown. [Link]

-

Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health. [Link]

-

Zamudio-Vázquez, R., et al. (2016). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. National Institutes of Health. [Link]

-

Arnst, K. E., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. National Institutes of Health. [Link]

-

LibreTexts. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

Alovero, F. L., et al. (2002). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. PubMed. [Link]

-

LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Aselkhanova, E. B., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Publishing. [Link]

-

Organic Chemistry Portal. (N.D.). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

-

Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]

-

Unknown. (N.D.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Institutes of Health. [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]

-

Arnst, K. E., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PubMed. [Link]

-

de la Mora-Lara, P., et al. (2016). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. PubMed. [Link]

-

OpenStax. (2023). 16.2 Other Aromatic Substitutions. Organic Chemistry. [Link]

-

PubChem. (N.D.). 2(1H)-Quinoxalinone. PubChem. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Unknown. (N.D.). SOLUBILITY DATA SERIES. Unknown. [Link]

Sources

- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]

- 4. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]

- 5. Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quinoxalinone synthesis [organic-chemistry.org]

- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7-Nitro-2(1H)-quinoxalinone

An In-Depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone

Introduction: The quinoxalinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 7-Nitro-2(1H)-quinoxalinone, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, synthesis, spectral characteristics, and biological context, offering field-proven insights into its scientific significance.

Compound Identification and Core Structure

7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound featuring a bicyclic quinoxalinone core with a nitro group (-NO2) substituted at the 7th position of the benzene ring. This substitution significantly influences the molecule's electronic properties and reactivity.

| Identifier | Data | Source(s) |

| CAS Number | 89898-96-4 | [4][5][6] |

| Molecular Formula | C₈H₅N₃O₃ | [5][6][7] |

| Molecular Weight | 191.14 - 191.15 g/mol | [5][6] |

| IUPAC Name | 7-nitroquinoxalin-2(1H)-one | [5] |

| Synonyms | 7-nitro-1H-quinoxalin-2-one, 2(1H)-Quinoxalinone, 7-nitro- | [7][8] |

| InChIKey | CPIFPSDSDMLFMK-UHFFFAOYSA-N | [7][8] |

| SMILES | O=C1C=NC2=C(N1)C=C([O-])C=C2 | [5][7] |

Physicochemical Properties

The physicochemical properties of 7-Nitro-2(1H)-quinoxalinone are dictated by its rigid, planar structure and the presence of polar functional groups, namely the lactam (cyclic amide) and the nitro group.

| Property | Value / Description | Source(s) |

| Appearance | Yellow solid | [8] |

| Melting Point | Data not readily available. For context, the parent compound, 2(1H)-quinoxalinone, melts at 271-272 °C. | [9][10] |

| Solubility | While specific data is limited, the parent compound is insoluble in water but soluble in alkaline solutions and organic solvents such as ethyl acetate, acetonitrile, and acetone. The polarity of the nitro group may slightly alter this profile. | [10] |

| Storage | Store at 2-8 °C for long-term stability. | [5][8] |

| Predicted XlogP | 0.6 | [7] |

Expert Insight: The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic system, which can impact intermolecular interactions and, consequently, properties like melting point and solubility compared to the unsubstituted quinoxalinone. The predicted low XlogP value suggests a moderate degree of lipophilicity.

Synthesis and Reactivity Profile

Reactivity and Scientific Rationale

The chemical behavior of 7-Nitro-2(1H)-quinoxalinone is governed by the interplay of its functional groups.

-

The Quinoxalinone Core: This bicyclic system contains a lactam moiety. The lone pair of the N1 nitrogen participates in resonance with the carbonyl group, imparting stability. The C3 position is relatively electron-deficient and is a known site for nucleophilic attack or functionalization in related quinoxalinone derivatives.[11][12]

-

The Nitro Group (-NO₂): As a powerful deactivating, meta-directing group, the nitro substituent at the C7 position significantly reduces the electron density of the benzene ring. This makes the aromatic ring less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Caption: Influence of core structure and nitro group on compound properties.

General Synthesis Protocol

The most common and efficient method for synthesizing the quinoxalinone scaffold is the condensation of an o-phenylenediamine with an α-keto acid.[12][13] For 7-Nitro-2(1H)-quinoxalinone, the logical precursors are 4-nitro-1,2-phenylenediamine and glyoxylic acid.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Keto Acid: To the stirred solution, add 1.1 equivalents of glyoxylic acid (often available as a solution in water).

-

Reaction Condition: Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The elevated temperature is necessary to overcome the activation energy for the initial condensation (Schiff base formation) and the subsequent intramolecular cyclization that forms the lactam ring.

-

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified yellow solid under vacuum. The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]

- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 7-nitro-1,2-dihydroquinoxalin-2-one (C8H5N3O3) [pubchemlite.lcsb.uni.lu]

- 8. download [amadischem.com]

- 9. 2(1H)-Quinoxalinone | CAS#:1196-57-2 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxalinone synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 7-Nitro-2(1H)-quinoxalinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 7-position can significantly modulate the electronic properties and biological activity of the quinoxalinone core, making it a key target for drug discovery and development programs.

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Nitro-2(1H)-quinoxalinone, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently synthesize and characterize this important molecule.

Molecular Structure and Key Features

The structure of 7-Nitro-2(1H)-quinoxalinone, with the chemical formula C₈H₅N₃O₃ and a molecular weight of 191.15 g/mol , is foundational to understanding its spectroscopic signature.[1] The molecule consists of a bicyclic system where a pyrazinone ring is fused to a nitro-substituted benzene ring. This arrangement creates a unique electronic environment that is reflected in its spectral data.

Figure 1: Structure of 7-Nitro-2(1H)-quinoxalinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Nitro-2(1H)-quinoxalinone, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~12.5 | Singlet (broad) | - | The acidic proton of the lactam, typically broad and downfield. |

| H3 | ~8.2 | Singlet | - | Proton on the pyrazinone ring, deshielded by adjacent nitrogen and carbonyl groups. |

| H5 | ~7.8 | Doublet | ~9.0 | Ortho-coupled to H6. Deshielded by the fused ring system. |

| H6 | ~8.1 | Doublet of doublets | ~9.0, ~2.5 | Ortho-coupled to H5 and meta-coupled to H8. Deshielded by the adjacent nitro group. |

| H8 | ~8.4 | Doublet | ~2.5 | Meta-coupled to H6. Strongly deshielded by the ortho nitro group. |

Expertise & Experience Insight: The choice of DMSO-d₆ as a solvent is crucial for observing the labile N-H proton, which might be exchanged in protic solvents like methanol or water. The strong electron-withdrawing nature of the nitro group at the 7-position will cause a significant downfield shift for the ortho proton (H8) and the para proton (H6), a key diagnostic feature to confirm the regiochemistry of nitration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization, substitution, and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 | Carbonyl carbon of the lactam, significantly deshielded. |

| C3 | ~130 | Olefinic carbon in the pyrazinone ring. |

| C4a | ~132 | Quaternary carbon at the ring junction. |

| C5 | ~117 | Aromatic CH, shielded relative to other carbons on the benzene ring. |

| C6 | ~125 | Aromatic CH, deshielded by the adjacent nitro group. |

| C7 | ~148 | Aromatic carbon directly attached to the nitro group, strongly deshielded. |

| C8 | ~120 | Aromatic CH, influenced by the adjacent nitrogen and the ortho nitro group. |

| C8a | ~138 | Quaternary carbon at the ring junction. |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the proposed structure.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 7-Nitro-2(1H)-quinoxalinone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous solvent is critical to avoid extraneous signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Figure 2: Experimental Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Nitro-2(1H)-quinoxalinone will be characterized by absorptions corresponding to the N-H, C=O, C=N, C=C, and N-O bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3200-3000 | N-H stretch | Lactam | Broad absorption due to hydrogen bonding. |

| 1680-1660 | C=O stretch | Lactam | Strong absorption characteristic of a cyclic amide carbonyl. |

| 1620-1580 | C=N, C=C stretch | Aromatic/Pyrazinone rings | Multiple bands of medium to strong intensity. |

| 1550-1475 | Asymmetric N-O stretch | Nitro group | Strong, characteristic absorption for aromatic nitro compounds. |

| 1360-1290 | Symmetric N-O stretch | Nitro group | Strong, characteristic absorption for aromatic nitro compounds. |

| 800-700 | C-H out-of-plane bend | Aromatic ring | Bending patterns can provide information about the substitution pattern. |

Authoritative Grounding: The characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group are key diagnostic peaks in the IR spectrum.[2] Their presence, along with the lactam C=O stretch, provides strong evidence for the successful synthesis of the target molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 7-Nitro-2(1H)-quinoxalinone, the Attenuated Total Reflectance (ATR) method is a modern and convenient technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 191 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₈H₅N₃O₃. |

| 161 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for aromatic nitro compounds. |

| 145 | [M - NO₂]⁺ | Loss of the nitro group. |

| 133 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO]⁺ fragment. |

| 117 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

Expertise & Experience Insight: In Electron Ionization (EI) mode, the molecular ion peak for aromatic nitro compounds can sometimes be weak due to facile fragmentation. The observation of characteristic losses, such as the loss of NO (30 Da) and NO₂ (46 Da), is often more diagnostic for confirming the presence of the nitro group. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing 7-Nitro-2(1H)-quinoxalinone by mass spectrometry is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this, LC-MS would be the preferred method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that would likely produce a strong protonated molecule [M+H]⁺ at m/z 192. Electron Ionization (EI) is a harder ionization technique often used with GC-MS that will induce more fragmentation, providing valuable structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3: LC-MS Experimental Workflow.

Conclusion

The comprehensive spectroscopic characterization of 7-Nitro-2(1H)-quinoxalinone is essential for its unambiguous identification and for ensuring its purity in research and development settings. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and the analysis of related compounds. By following the outlined experimental protocols and understanding the rationale behind the spectral interpretations, researchers can confidently navigate the synthesis and analysis of this and other important quinoxalinone derivatives, accelerating the pace of drug discovery.

References

-

LibreTexts Chemistry. IR: nitro groups. Available from: [Link]

-

PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]

-

PubMed. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

-

ResearchGate. 1HNMR of Compound 7. Available from: [Link]

-

ResearchGate. 13C-NMR of Compound 7. Available from: [Link]

-

PubMed Central. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

Sources

A Technical Guide to Determining the Solubility of 7-Nitro-2(1H)-quinoxalinone for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The physicochemical properties of this compound, particularly its solubility, are critical determinants of its biological activity and suitability for therapeutic applications.[4][5] Poor aqueous solubility can lead to low bioavailability, hindering the translation of a promising compound from the laboratory to clinical use.[4][5] This in-depth technical guide provides a comprehensive framework for researchers to accurately and reliably determine the solubility of 7-Nitro-2(1H)-quinoxalinone in various solvents. Eschewing a rigid template, this guide emphasizes the underlying scientific principles and practical considerations for generating high-quality, reproducible solubility data. It is designed to empower researchers with the expertise to not only measure but also understand the solubility characteristics of this important molecule.

Introduction: The Critical Role of Solubility in the Drug Discovery Cascade

The journey of a potential drug candidate from initial synthesis to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4][5] Among these properties, aqueous solubility is a paramount consideration. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Insufficient solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased variability among patients.

7-Nitro-2(1H)-quinoxalinone, as a member of the quinoxalinone family, is part of a class of compounds investigated for a range of biological activities, including as anti-infective and antineoplastic agents.[1] The nitro group, an electron-withdrawing substituent, can significantly influence the molecule's polarity and, consequently, its solubility. Therefore, a thorough understanding and precise measurement of its solubility in various solvent systems, from aqueous buffers mimicking physiological conditions to organic solvents used in formulation, is a non-negotiable prerequisite for its development.

This guide will focus on the "gold standard" method for determining thermodynamic equilibrium solubility: the Shake-Flask Method.[6][7][8] We will delve into the practical execution of this method, the rationale behind each step, and the potential pitfalls to avoid, ensuring the generation of trustworthy and authoritative data.

Physicochemical Profile of 7-Nitro-2(1H)-quinoxalinone

| Property | Value/Information | Source |

| Chemical Formula | C₈H₅N₃O₃ | [9] |

| Molecular Weight | 191.15 g/mol | [9] |

| IUPAC Name | 7-nitroquinoxalin-2(1H)-one | [9] |

| General Structure | A quinoxalinone core with a nitro group at the 7-position. | [9] |

| pKa | The quinoxalinone scaffold contains both acidic (N-H) and basic (N) centers. The exact pKa is not readily available but would be crucial to determine as it dictates the ionization state and thus solubility at different pH values. | |

| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While not explicitly found for this specific molecule, the presence of the polar nitro and amide groups suggests a moderate LogP value. |

It is imperative for any research program involving 7-Nitro-2(1H)-quinoxalinone to experimentally determine key parameters like pKa and LogP as part of its initial characterization.

The Shake-Flask Method for Determining Equilibrium Solubility: A Step-by-Step Protocol

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] It involves saturating a solvent with the compound of interest and then quantifying the amount of dissolved solute.

Principle of the Method

An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[10] After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined analytically.

Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

Materials:

-

7-Nitro-2(1H)-quinoxalinone (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 7-Nitro-2(1H)-quinoxalinone to a glass vial. The excess should be visually apparent to ensure that a saturated solution is achieved. A common starting point is to add enough solid so that some remains undissolved at the end of the experiment.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; for many compounds, 24 to 72 hours is adequate.[10] It is highly recommended to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the larger particles settle.

-

To remove any remaining suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to ensure that no solid particles are carried over into the analytical sample, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a standard stock solution of 7-Nitro-2(1H)-quinoxalinone of a known concentration in the same solvent system.

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV. The wavelength for detection should be set to the λmax of 7-Nitro-2(1H)-quinoxalinone.

-

Determine the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.

-

Causality Behind Experimental Choices

-

Why an excess of solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.

-

Why extended agitation? To facilitate the dissolution process and ensure that the entire volume of the solvent reaches equilibrium with the solid.

-

Why filtration? To remove any microscopic undissolved particles that could artificially inflate the measured concentration.

Factors Influencing the Solubility of 7-Nitro-2(1H)-quinoxalinone

Several factors can significantly impact the solubility of this compound.

-

pH: The quinoxalinone ring system has both potentially acidic and basic functionalities. Therefore, the pH of the aqueous medium will dictate the ionization state of the molecule. The solubility of the ionized form is typically much higher than that of the neutral form. A pH-solubility profile should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

-

Polymorphism: Many organic molecules can exist in different crystalline forms, known as polymorphs. Different polymorphs can have different solubilities. It is crucial to characterize the solid form of 7-Nitro-2(1H)-quinoxalinone used in the experiments (e.g., using X-ray powder diffraction) and to check for any polymorphic transformations during the solubility study.

-

Solvent Composition: The polarity and hydrogen bonding capabilities of the solvent will greatly affect solubility. For drug development, it is important to measure solubility in a range of solvents, including aqueous buffers, co-solvent mixtures (e.g., water/ethanol), and biorelevant media (e.g., FaSSIF and FeSSIF).

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized table.

Example Table:

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |

| Deionized Water | ~6.5 | 25 | [Insert experimental value] |

| PBS | 7.4 | 37 | [Insert experimental value] |

| 0.1 M HCl | 1.2 | 37 | [Insert experimental value] |

| Ethanol | N/A | 25 | [Insert experimental value] |

| DMSO | N/A | 25 | [Insert experimental value] |

Interpretation: The results should be analyzed in the context of the compound's intended application. For example, low solubility at pH 7.4 may indicate potential absorption issues in the small intestine. High solubility in organic solvents might be advantageous for certain formulation strategies.

Conclusion: Towards a Comprehensive Understanding

Determining the solubility of 7-Nitro-2(1H)-quinoxalinone is not merely a routine measurement but a foundational step in its journey as a potential drug candidate. By employing the robust shake-flask method with a clear understanding of the underlying principles and influencing factors, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for unlocking the full therapeutic potential of this promising class of molecules.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1.

- Alves, W. A., & Bergström, C. A. S. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 96, 280-295.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

- Fakhree, M. A. A., & Acree, Jr., W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development - Present and Future. InTech.

-

ChemSrc. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]